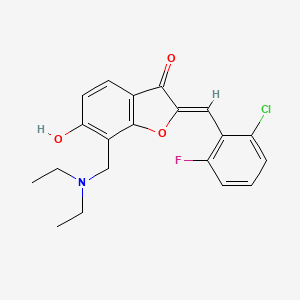
(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H19ClFNO3 and its molecular weight is 375.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (Z)-2-(2-chloro-6-fluorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a derivative of benzofuran known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by recent research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzofuran core, which is significant in many bioactive compounds.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound .
- Mechanism of Action : The compound exhibits a dual inhibitory effect on various cancer cell lines, including hepatocellular carcinoma and cervical cancer cells. It targets key pathways involved in cell proliferation and survival, specifically inhibiting PI3K and VEGFR pathways, which are crucial for tumor growth and angiogenesis .
- In Vitro Studies : In vitro assays demonstrated that this compound has IC50 values indicating significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HePG2 | 12.61 |
| MCF-7 | 19.92 |
| HeLa | 7.94 |
2. Anti-inflammatory Activity
The compound also demonstrates notable anti-inflammatory properties.
- Mechanism : It reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are implicated in chronic inflammatory diseases. The compound effectively suppresses NF-κB activity, a key transcription factor in inflammatory responses .
- Experimental Findings : In a study assessing its efficacy, the compound reduced TNF levels by approximately 93.8% and IL-1 levels by about 98%, showcasing its potential as an anti-inflammatory agent .
3. Antioxidant Activity
Antioxidant properties are critical for protecting cells from oxidative stress.
- Research Findings : The compound has shown significant antioxidant activity in various assays, contributing to cellular protection against oxidative damage. This activity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .
Case Study 1: Anticancer Efficacy
A study explored the effects of the compound on MCF-7 cells, revealing that it induces apoptosis through mitochondrial pathways. The treatment led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Case Study 2: Inhibition of Inflammatory Mediators
In another investigation, animal models treated with the compound showed a marked decrease in paw edema and inflammatory cell infiltration compared to controls, supporting its role in managing inflammatory conditions.
Eigenschaften
IUPAC Name |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFNO3/c1-3-23(4-2)11-14-17(24)9-8-12-19(25)18(26-20(12)14)10-13-15(21)6-5-7-16(13)22/h5-10,24H,3-4,11H2,1-2H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUGSAUPXZLIMD-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)F)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)F)/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














